(4-Chloro-3-nitrophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQTLPQIDVMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Chloro 3 Nitrophenyl Methanamine
Established Synthetic Routes to (4-Chloro-3-nitrophenyl)methanamine
The synthesis of this compound is not a single reaction but a sequence of transformations starting from simpler, commercially available materials. The core strategy involves introducing the required chloro, nitro, and methanamine functionalities onto a benzene (B151609) ring in a controlled manner. Two primary synthetic pathways have been established, primarily differing in the method used to convert a methyl group into the target methanamine group.
The foundational step in both routes is the electrophilic nitration of p-chlorotoluene (4-chlorotoluene). This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. google.com The directing effects of the existing chloro- and methyl- groups lead to the formation of two main isomers: 4-chloro-2-nitrotoluene (B43163) and the desired key precursor, 4-chloro-3-nitrotoluene (B146361). google.com
Once the 4-chloro-3-nitrotoluene precursor is obtained, its methyl group is converted to a methanamine group via one of two main approaches:
Benzylic Oxidation followed by Reductive Amination: This route involves the oxidation of the methyl group of 4-chloro-3-nitrotoluene to form 4-chloro-3-nitrobenzaldehyde. This aldehyde then undergoes reductive amination. In this process, the aldehyde reacts with an amine source, such as ammonia (B1221849), to form an intermediate imine. This imine is subsequently reduced to the final methanamine product. researchgate.net This two-step sequence is a versatile method for amine synthesis. masterorganicchemistry.com
Benzylic Halogenation followed by Nucleophilic Substitution: An alternative pathway involves a free-radical halogenation of the benzylic methyl group of 4-chloro-3-nitrotoluene, typically using N-bromosuccinimide (NBS), to yield 4-chloro-3-nitrobenzyl bromide. wikipedia.org This activated benzyl (B1604629) halide can then undergo a nucleophilic substitution reaction with an amine source. Common methods include reaction with ammonia or employing a Gabriel synthesis with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine.
Precursor Chemistry and Starting Materials for this compound Synthesis
The successful synthesis of this compound is highly dependent on the selection and preparation of appropriate precursors.
Starting Material: The most common and economically viable starting material is p-chlorotoluene (4-chlorotoluene) . It provides the basic carbon skeleton with the chloro- and methyl- groups in the correct para-relationship.
Key Intermediates/Precursors:
4-Chloro-3-nitrobenzaldehyde: This aldehyde is a crucial intermediate in the reductive amination pathway. It is typically prepared by the oxidation of the methyl group of 4-chloro-3-nitrotoluene. The presence of the electron-withdrawing nitro and chloro groups activates the aldehyde for nucleophilic attack.
4-Chloro-3-nitrobenzyl Halide (e.g., Bromide): This is the key precursor for the nucleophilic substitution route. The benzylic C-H bonds of the methyl group in 4-chloro-3-nitrotoluene are relatively weak, allowing for free-radical halogenation to install a good leaving group (e.g., Br), making the benzylic carbon susceptible to attack by nucleophiles like ammonia or phthalimide anion. wikipedia.org
Optimization of Reaction Conditions for this compound Formation
Optimizing reaction parameters such as solvent, temperature, and catalysis is paramount for maximizing yield and purity while ensuring process safety, particularly given the energetic nature of nitration reactions.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent is critical at various stages of the synthesis and can significantly impact reaction rates, selectivity, and ease of product isolation.
Nitration: The nitration of p-chlorotoluene is often performed using the nitrating acids themselves as the solvent. However, to improve selectivity and control, inert co-solvents can be introduced. The use of aliphatic dichlorides, such as ethylene (B1197577) dichloride, has been shown to reduce the formation of dinitro by-products. google.com For other types of nitrations, organic solvents like dichloromethane (B109758) or acetic anhydride (B1165640) can be used, which may alter the reactivity of the nitrating agent and improve selectivity. lukasiewicz.gov.pl
Reductive Amination: This step is commonly carried out in polar protic solvents like methanol (B129727) or ethanol (B145695), which are compatible with reducing agents like sodium borohydride (B1222165). organic-chemistry.org For certain catalytic systems, other solvents such as dioxane may provide better results. researchgate.net The solvent must be capable of dissolving the aldehyde substrate and be compatible with the amine and the reducing agent.
General Processing: Solvents like chlorobenzene (B131634) have been used in related industrial syntheses involving 4-chloro-3-nitro-substituted benzoic acids. chemicalbook.com Dichloromethane is a common choice for extraction and purification steps due to its volatility and ability to dissolve a wide range of organic compounds.
| Synthetic Step | Solvent System | Purpose and Effect on Efficiency | Reference |
|---|---|---|---|
| Nitration of p-chlorotoluene | Ethylene Dichloride | Reduces the formation of dinitro by-products. | google.com |
| Nitration of Toluene (General) | Dichloromethane, Acetic Anhydride | Can increase selectivity and control reactivity. | lukasiewicz.gov.pl |
| Reductive Amination | Methanol (MeOH), Ethanol (EtOH) | Standard polar protic solvent, compatible with borohydride reagents. | organic-chemistry.org |
| Amidation (related synthesis) | Chlorobenzene | Used as a solvent for large-scale synthesis at elevated temperatures. | chemicalbook.com |
Temperature and Pressure Regimes in Synthetic Protocols
Precise control of temperature and pressure is crucial for safety and for directing the reaction towards the desired product.
Nitration: This step is highly exothermic. The temperature must be carefully controlled to prevent runaway reactions and to influence the isomer ratio. For the mononitration of p-chlorotoluene, conducting the reaction at low temperatures, specifically between -5°C and 15°C, has been found to be optimal for favoring the desired 3-nitro isomer and minimizing dinitration. google.com Commercial processes may operate at slightly higher temperatures, such as 15-20°C, over several hours. google.com
Reductive Amination: The temperature for this step can vary widely depending on the specific reagents and catalysts used. Some protocols proceed efficiently at room temperature. researchgate.net In other cases, particularly for less reactive substrates or catalysts, moderate heating (e.g., to 80°C) may be required to drive the reaction to completion. organic-chemistry.org
Pressure: Most steps in the synthesis are typically carried out at atmospheric pressure. However, if catalytic hydrogenation with H₂ gas is used for the reduction step, the reaction will be conducted under positive pressure of hydrogen.
| Synthetic Step | Temperature Range | Pressure | Rationale | Reference |
|---|---|---|---|---|
| Nitration of p-chlorotoluene | -5°C to 15°C | Atmospheric | Optimizes isomer distribution and minimizes dinitro by-products; safety control. | google.com |
| Reductive Amination (General) | Room Temperature to 80°C | Atmospheric (or elevated for H₂) | Dependent on reactivity of substrate and catalyst system. | organic-chemistry.orgresearchgate.net |
| Amidation (related synthesis) | 70°C to 100°C | Atmospheric | To ensure sufficient reaction rate for less reactive starting materials. | chemicalbook.com |
Catalytic Approaches in the Amination of Nitro-Halogenated Aromatics
Catalysis plays a central role in the efficient and selective synthesis of amines. For the formation of this compound, catalytic methods are most relevant to the reductive amination pathway. This reaction is effectively a tandem process: (1) condensation of the aldehyde and amine to form an imine, and (2) reduction of the imine.
The primary challenge is to selectively reduce the C=N bond of the imine intermediate without reducing the nitro group present on the aromatic ring.
Selective Reducing Agents: While standard catalytic hydrogenation (H₂/Pd/C) is a powerful reduction method, it can often lead to the non-selective reduction of both the imine and the nitro group. Therefore, more selective chemical reducing agents are often preferred. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive amination because it is mild enough to not reduce the starting aldehyde but is effective at reducing the intermediate imine/iminium ion. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another widely used, effective, and less toxic alternative. masterorganicchemistry.com
Transition Metal Catalysis: Modern organic synthesis has developed sophisticated transition metal catalysts for reductive amination. These often allow for the use of milder hydrogen sources than H₂ gas, such as formic acid or silanes.
Ruthenium Catalysts: Complexes like [RuCl₂(p-cymene)]₂ paired with a silane (B1218182) (e.g., Ph₂SiH₂) are efficient for the reductive amination of aldehydes with anilines and are tolerant of functional groups like nitro groups. organic-chemistry.org
Iridium Catalysts: Cp*Ir complexes have been developed that can catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
Cobalt Catalysts: Amorphous cobalt particles, generated in situ from CoCl₂, have been shown to catalyze reductive amination using aqueous ammonia and H₂ gas under relatively mild conditions (80°C, 1-10 bar). organic-chemistry.org
| Catalyst/Reagent System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| NaBH₃CN or NaBH(OAc)₃ | Reductive Amination | Chemoselective for imine reduction over aldehyde; avoids over-alkylation. | masterorganicchemistry.com |
| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Catalytic Reductive Amination | Highly chemoselective; tolerates nitro groups. | organic-chemistry.org |
| Cp*Ir complexes / Ammonium Formate | Direct Catalytic Reductive Amination | Uses ammonium formate as both N and H source. | organic-chemistry.org |
| In situ Co particles / H₂ / aq. NH₃ | Catalytic Reductive Amination | Uses a non-noble metal catalyst with high selectivity. | organic-chemistry.org |
Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 Nitrophenyl Methanamine
Nucleophilic Properties of the Methanamine Moiety in (4-Chloro-3-nitrophenyl)methanamine
The primary amine group attached to the methylene (B1212753) bridge is a key center of reactivity, acting as a nucleophile in various organic transformations. Its reactivity is, however, significantly modulated by the electronic effects of the substituents on the aromatic ring.
Condensation Reactions with Carbonyl Compounds: Formation of Hemiaminals and Schiff Bases
The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a hemiaminal. This intermediate is typically unstable and, under appropriate conditions, undergoes dehydration to yield the more stable imine product. nih.govjocpr.com The formation of the C=N double bond in the Schiff base is a reversible process and is often driven to completion by the removal of water. nih.govnih.gov
The general scheme for this reaction is as follows:
Step 1: Hemiaminal Formation this compound + R₂C=O ⇌ (4-Chloro-3-nitrophenyl)methyl-C(OH)R₂
Step 2: Dehydration to Schiff Base (4-Chloro-3-nitrophenyl)methyl-C(OH)R₂ ⇌ (4-Chloro-3-nitrophenyl)methyl-N=CR₂ + H₂O
The stability and rate of formation of these Schiff bases can be influenced by the nature of the carbonyl compound and the reaction conditions. jocpr.com Aromatic aldehydes, for instance, tend to form more stable Schiff bases due to the conjugation of the imine double bond with the aromatic ring. jocpr.com
Kinetic and Thermodynamic Aspects of Amination Reactions
Amination reactions, including the formation of Schiff bases, are governed by both kinetic and thermodynamic factors. The reaction of an amine with a carbonyl compound is a reversible process that operates under thermodynamic control, meaning the final product distribution is determined by the relative stability of the products and reactants. nih.govnih.gov While the initial formation of the hemiaminal can be rapid, the rate-determining step is often the acid-catalyzed dehydration of this intermediate. researchgate.net
Kinetic studies of the addition of benzylamines to various activated olefins have shown that the reaction rates are first-order with respect to both the amine and the substrate. acs.orgkoreascience.kr The reaction proceeds through a transition state where the formation of the new carbon-nitrogen bond and proton transfer occur concurrently. acs.org Thermodynamic data, such as equilibrium constants (Keq), provide insight into the stability of the resulting imine. For many imine formation reactions in aqueous solutions, the equilibrium may not be favorable; however, in organic solvents or under conditions where water is removed, the equilibrium can be shifted towards the product. researchgate.net The presence of catalysts, such as acids or metal salts, can also influence both the kinetics and thermodynamics of the reaction. researchgate.net
Table 1: Factors Influencing Imine Formation
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
|---|---|---|
| Amine Nucleophilicity | Increased nucleophilicity generally increases the rate of initial attack. | Does not directly determine equilibrium position but is related to amine basicity. |
| Carbonyl Electrophilicity | More electrophilic carbonyls (aldehydes > ketones) react faster. | More electrophilic carbonyls can lead to more stable adducts. |
| Steric Hindrance | Increased steric bulk on either reactant decreases the reaction rate. masterorganicchemistry.com | Can destabilize the product, shifting the equilibrium to the left. |
| Solvent | Polar protic solvents can stabilize charged intermediates, while aprotic solvents may favor the dehydration step. | The removal of water from the reaction mixture drives the equilibrium towards the product. nih.gov |
| Catalyst (Acid/Base) | Acid catalysis is often crucial for the dehydration of the hemiaminal intermediate. researchgate.net | Can accelerate the attainment of equilibrium but does not change the final position. |
Effects of Substituent Electronic Properties on Amine Reactivity
The nucleophilicity of the methanamine moiety in this compound is significantly diminished by the electronic properties of the chloro and nitro substituents on the aromatic ring. Both of these groups are strongly electron-withdrawing, pulling electron density away from the benzene (B151609) ring and, by extension, from the benzylic amine. This reduction in electron density on the nitrogen atom makes it a weaker nucleophile compared to unsubstituted benzylamine (B48309). masterorganicchemistry.comresearchgate.net
The pKa of the conjugate acid of an amine is a good indicator of its basicity and, often, its nucleophilicity. A lower pKa value corresponds to a weaker base. The pKa of benzylamine is approximately 9.33. echemi.com The presence of electron-withdrawing groups like nitro and chloro groups is expected to lower this pKa value, indicating reduced basicity and nucleophilicity. researchgate.net Studies on substituted benzylamines have demonstrated that electron-withdrawing groups decrease the rate of nucleophilic substitution reactions. researchgate.net This effect can be quantified using Hammett plots, which correlate reaction rates with substituent constants.
Reactivity of the Chloronitrophenyl Aromatic Ring
The aromatic ring of this compound is highly activated towards certain types of reactions due to the presence of the powerful electron-withdrawing nitro group.
Pathways for Aromatic Nucleophilic Substitution Reactions
The chloronitrophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich aromatic rings. The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the chlorine atom, is crucial for this reactivity. libretexts.org This group powerfully withdraws electron density from the ring, making the carbon atom attached to the chlorine atom electrophilic and susceptible to attack by nucleophiles. youtube.com
The SNAr mechanism proceeds via a two-step addition-elimination process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a key stabilizing feature. youtube.com
Leaving Group Departure: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
This reaction works well with strong nucleophiles, and the presence of electron-withdrawing groups in the ortho and para positions to the leaving group is a critical requirement. libretexts.orgyoutube.com Halogens activated by nitro groups are known to be building blocks for functional materials through sequential nucleophilic aromatic substitution reactions. nih.gov
Chemical Reduction Strategies for the Nitro Group
The nitro group on the aromatic ring can be readily reduced to a primary amino group (-NH₂), a transformation that is fundamental in the synthesis of many pharmaceutical and chemical intermediates. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule that need to be preserved. masterorganicchemistry.com
Common strategies for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used and often clean method. Hydrogen gas (H₂) is used in the presence of a metal catalyst. masterorganicchemistry.com
Palladium on Carbon (Pd/C): A very common and efficient catalyst, but it can also lead to the hydrogenolysis (cleavage) of the C-Cl bond, a process known as dehalogenation. acs.orgcommonorganicchemistry.com
Platinum Catalysts (e.g., Pt/C, Pt/SiO₂): These can also be highly effective and may offer different selectivity profiles. rsc.orgrsc.org
Raney Nickel (Raney Ni): Often used when trying to avoid dehalogenation of aromatic chlorides. commonorganicchemistry.com
Metal/Acid Reductions: This classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). masterorganicchemistry.comresearchgate.net Stannous chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is a particularly mild and chemoselective reagent that can reduce nitro groups without affecting other sensitive functionalities like halogens or nitriles. commonorganicchemistry.comstackexchange.com
Other Reducing Agents: Other reagents like sodium sulfide (B99878) (Na₂S) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used for the selective reduction of nitro groups. commonorganicchemistry.comresearchgate.net
The successful reduction of the nitro group in this compound to yield 4-chloro-3-aminobenzylamine requires careful selection of the reducing agent to avoid the undesired reduction or cleavage of the chloro substituent. acs.orgnacatsoc.org
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Advantages | Potential Drawbacks for this compound |
|---|---|---|---|
| Catalytic Hydrogenation (Pd/C) | H₂, Pd/C | High efficiency, clean byproducts (water). masterorganicchemistry.com | High risk of dehalogenation (removal of the Cl atom). commonorganicchemistry.com |
| Catalytic Hydrogenation (Raney Ni) | H₂, Raney Ni | Less prone to dehalogenating aryl chlorides compared to Pd/C. commonorganicchemistry.com | May require higher pressures/temperatures. |
| Metal/Acid (Fe/HCl) | Fe, HCl | Inexpensive and effective. masterorganicchemistry.com | Harsh acidic conditions, large amount of metal waste. |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol | Mild conditions, highly chemoselective for the nitro group, tolerates halogens well. masterorganicchemistry.comstackexchange.com | Stoichiometric amounts of tin salts are required, leading to tin waste. |
Aromatic Functionalization via Electrophilic or Radical Processes
The aromatic ring of this compound is substituted with both an electron-withdrawing nitro group and a halogen (chloro group), as well as an activating aminomethyl group. This substitution pattern dictates the regioselectivity and feasibility of further aromatic functionalization. The nitro group strongly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. Conversely, the aminomethyl group is an activating group and directs ortho and para to itself. The interplay of these competing effects governs the outcome of functionalization reactions.
While direct electrophilic substitution on the highly deactivated ring can be challenging, specific reactions can be achieved under tailored conditions. Radical processes, on the other hand, may offer alternative pathways for functionalization, often exhibiting different regiochemical preferences compared to their electrophilic counterparts. Research in this area often focuses on leveraging the existing functional groups to modulate reactivity and achieve desired substitutions.
Table 1: Regiochemical Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -NO₂ | 3 | Electron-withdrawing | Meta-directing |
| -Cl | 4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |
| -CH₂NH₂ | 1 | Electron-donating (activating) | Ortho, Para-directing |
Mechanistic Elucidation of Reactions Involving this compound
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. This involves a deep dive into the elementary steps of the reaction, including the movement of electrons, the formation and breaking of bonds, and the identification of transient species.
Investigation of Proton Transfer Steps and Intermediates
Proton transfer is a fundamental step in many reactions of this compound, given the presence of the basic aminomethyl group. The acidity and basicity of the various sites within the molecule and in reaction partners dictate the equilibrium and kinetics of these proton transfer events. The formation of ammonium (B1175870) salt intermediates upon protonation of the amino group can significantly alter the reactivity of the entire molecule. For instance, protonation of the amino group can further deactivate the aromatic ring towards electrophilic attack.
Computational studies and spectroscopic techniques are often employed to identify and characterize reaction intermediates. These transient species, though often short-lived, play a pivotal role in determining the reaction pathway and the final product distribution.
Role of Solvent Molecules and Catalysts in Reaction Mechanisms
The choice of solvent can have a profound impact on the reaction rates and outcomes for reactions involving this compound. Polar protic solvents can solvate and stabilize charged intermediates, such as the aforementioned ammonium salts, potentially favoring certain reaction pathways. Aprotic solvents, on the other hand, may favor reactions that proceed through less polar transition states.
Catalysts are indispensable tools for controlling the reactivity of this compound. For instance, in reactions involving the amino group, acid or base catalysts can facilitate bond formation or cleavage. In the context of aromatic functionalization, transition metal catalysts can enable cross-coupling reactions or direct C-H activation, providing pathways to products that are inaccessible through traditional electrophilic or nucleophilic aromatic substitution. The catalyst's role often involves the formation of a complex with the substrate, which then undergoes a series of steps, such as oxidative addition and reductive elimination, to yield the final product.
Table 2: Common Catalytic Systems and Their Applications
| Catalyst Type | Example | Application |
| Acid Catalyst | HCl, H₂SO₄ | Protonation of the amino group, promoting certain nucleophilic additions. |
| Base Catalyst | NaOH, Et₃N | Deprotonation of the amino group, facilitating reactions at the nitrogen atom. |
| Transition Metal | Palladium, Copper | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C and C-N bond formation. |
Applications of 4 Chloro 3 Nitrophenyl Methanamine As a Synthetic Building Block
Utilization as a Precursor in the Synthesis of Advanced Organic Scaffolds
There is limited specific information available in the surveyed scientific literature regarding the direct utilization of (4-chloro-3-nitrophenyl)methanamine as a precursor for a wide variety of advanced organic scaffolds such as quinazolines or benzodiazepines. The synthesis of such scaffolds often requires specific ortho-substituted anilines or benzylamines. While the structure of this compound is related to these precursors, its direct application in the synthesis of a diverse range of named organic scaffolds is not well-documented.
Intermediate in the Manufacturing of Specialized Chemical Compounds
This compound has been identified as a key intermediate in the synthesis of specialized heterocyclic compounds with potential therapeutic applications. Specifically, its hydrochloride salt is used in the preparation of novel triazolone compounds that have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.
In a patented synthetic route, this compound hydrochloride is first acylated to form N-(4-chloro-3-nitrobenzyl)cyclopropanecarboxamide. This intermediate then undergoes reduction of the nitro group to an amine, yielding N-(3-amino-4-chlorobenzyl)cyclopropanecarboxamide. This resulting aniline (B41778) derivative is a crucial building block that is further elaborated to construct the final triazolone-based mPGES-1 inhibitors. google.com This demonstrates a clear, albeit specific, application of this compound as an early-stage intermediate in the multi-step synthesis of a specialized, high-value chemical compound.
| Intermediate Product | Subsequent Transformation | Final Compound Class | Reference |
| N-(4-chloro-3-nitrobenzyl)cyclopropanecarboxamide | Reduction of nitro group to amine | Triazolone mPGES-1 Inhibitors | google.com |
Strategies for Derivatization and Further Functionalization of this compound
The functional groups present in this compound—the primary amine, the chloro group, and the nitro group—offer multiple avenues for derivatization and functionalization. The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation. The nitro group can be reduced to an amine, which can then be diazotized or participate in further condensation reactions. The chloro group can potentially be displaced via nucleophilic aromatic substitution, although this is generally less facile.
Detailed research findings specifically describing the synthesis of analogues by modifying the existing aromatic ring substitutions of this compound are not prevalent in the available literature. While general methodologies for the chemical transformation of nitro and chloro groups on an aromatic ring are well-established in organic chemistry, specific examples starting from this particular methanamine are not documented.
There is no specific information available in the surveyed scientific literature regarding the incorporation of this compound into macrocyclic or polymeric structures.
Advanced Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (4-Chloro-3-nitrophenyl)methanamine and for tracking the progress of reactions in which it participates.
Application of ¹H NMR for Kinetic and Equilibrium Studies
Proton NMR (¹H NMR) spectroscopy is particularly valuable for monitoring the kinetics of reactions involving this compound. By observing the changes in the chemical shifts and signal intensities of specific protons over time, researchers can determine reaction rates, and gain insights into reaction mechanisms. For instance, the disappearance of the aminomethyl protons' signal or shifts in the aromatic proton signals can be quantitatively measured to follow the consumption of the starting material and the formation of products. This technique is suitable for studying various reactions, including those involving derivatization of the amine group or substitutions on the aromatic ring. While specific kinetic data for this compound is not extensively published, the general methodology of using ¹H NMR for kinetic analysis is well-established for similar aromatic compounds.
A representative ¹H NMR spectrum of a related compound, 4-chloro-3-nitroaniline (B51477), shows distinct signals for the aromatic protons and the amine protons, which would be analogous to the signals expected for this compound. rsc.org The aminomethyl group protons in this compound would likely appear as a singlet, the chemical shift of which would be influenced by the solvent and concentration.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbon atom attached to the chlorine (C4) and the carbon bearing the nitro group (C3) will have characteristic downfield shifts due to the electron-withdrawing nature of these substituents. The carbon of the methanamine group (CH₂NH₂) will also have a specific chemical shift.
| Carbon Atom | Predicted ¹³C NMR Chemical Shift Range (ppm) |
| C1 (C-CH₂NH₂) | 135-145 |
| C2 | 120-130 |
| C3 (C-NO₂) | 145-155 |
| C4 (C-Cl) | 130-140 |
| C5 | 125-135 |
| C6 | 115-125 |
| CH₂ (methanamine) | 40-50 |
Note: The predicted chemical shift ranges are estimates based on general principles and data for similar compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for monitoring their transformations during chemical reactions.
Assessment of Functional Groups and Molecular Vibrations
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its specific functional groups. The nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations, typically in the ranges of 1330-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The amino group (NH₂) of the methanamine moiety shows characteristic N-H stretching vibrations, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. A study on 3-chloro-4-methoxybenzaldehyde (B1194993) utilized FT-Raman and IR spectroscopy to assign vibrational frequencies, demonstrating the power of these techniques in characterizing substituted aromatic compounds. nih.gov
In Situ Monitoring of Reaction Intermediates
Both IR and Raman spectroscopy can be employed for the in situ monitoring of reactions involving this compound. This allows for the real-time observation of the disappearance of reactant-specific vibrational bands and the emergence of bands corresponding to intermediates and final products. For example, if the nitro group is reduced to an amino group, the strong NO₂ stretching bands would decrease in intensity, while new N-H bending and stretching bands of the newly formed aniline (B41778) derivative would appear. Similarly, reactions at the methanamine group would lead to changes in the N-H stretching region. The ability to monitor these changes without sample workup provides valuable kinetic and mechanistic information.
| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Amine (N-H) | Bend | 1580 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound (186.59 g/mol ). evitachem.com Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator of a single chlorine atom in the molecule. miamioh.edu
X-ray Crystallography for Definitive Solid-State Structure Determination
The unequivocal determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
As of the current literature review, no publicly available, peer-reviewed X-ray crystallography studies have been reported for the specific compound this compound. Consequently, a definitive solid-state structure for this compound is not available. However, the examination of crystallographic data from closely related structures can offer valuable insights into the anticipated structural features of this compound.
For illustrative purposes, the crystallographic data for two related compounds, 4-chloro-3-nitrophenyl methyl sulfone and 4-chloro-3-nitrobenzamide, are presented below. These compounds share the core 4-chloro-3-nitrophenyl moiety, providing a basis for predicting the solid-state conformation of the target molecule.
Table 1: Crystallographic Data for Compounds Structurally Related to this compound
| Parameter | 4-Chloro-3-nitrophenyl methyl sulfone researchgate.net | 4-Chloro-3-nitrobenzamide researchgate.net |
| Molecular Formula | C₇H₆ClNO₄S | C₇H₅ClN₂O₃ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 6.9754 (11) | 8.8490 (18) |
| b (Å) | 8.2311 (13) | 7.5470 (15) |
| c (Å) | 8.7890 (14) | 12.374 (3) |
| α (°) | 89.296 (2) | 90 |
| β (°) | 67.020 (2) | 101.18 (3) |
| γ (°) | 84.195 (2) | 90 |
| Volume (ų) | 459.44 (12) | 810.7 (3) |
| Z | 2 | 4 |
Advanced Chromatographic and Hyphenated Techniques for Purity and Analysis
The assessment of purity and the quantitative analysis of this compound rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful tools for this purpose, offering high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method with UV detection would be a suitable approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
While a specific, validated HPLC method for this compound is not detailed in the available literature, a scientifically sound method can be proposed based on the analysis of similar aromatic amines and nitroaromatic compounds.
Table 2: Proposed HPLC-UV Method for the Analysis of this compound
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with or without a buffer like phosphate (B84403) or acetate) |
| Gradient | Isocratic or Gradient elution, depending on the complexity of the sample matrix |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This method would be capable of separating this compound from its starting materials, by-products, and potential degradation products. Method validation according to ICH guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness for routine quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For a more comprehensive analysis, especially for impurity profiling at trace levels, the hyphenated technique of LC-MS/MS is invaluable. It combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. nih.govmdpi.com
The analysis of this compound and its potential impurities by LC-MS/MS would involve the separation of the components on an HPLC column, followed by their introduction into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the precursor ions are selected and fragmented to produce product ions. The specific mass-to-charge ratios of these ions provide a high degree of confidence in the identification of the compounds.
Table 3: Prospective LC-MS/MS Method for the Analysis of this compound
| Parameter | Proposed Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 or other suitable reversed-phase column |
| Mobile Phase | Acetonitrile/Methanol (B129727) and Water with formic acid or ammonium (B1175870) formate (B1220265) |
| Ion Source | Electrospray Ionization (ESI) in positive or negative ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ions (m/z) | To be determined from fragmentation studies |
| Collision Energy | Optimized for each specific transition |
The development of a robust LC-MS/MS method would enable the detection and quantification of impurities at very low levels, which is critical for ensuring the safety and efficacy of any final product containing this compound.
Future Research Directions and Perspectives on 4 Chloro 3 Nitrophenyl Methanamine
Development of Sustainable and Green Synthetic Pathways
The future synthesis of (4-Chloro-3-nitrophenyl)methanamine and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact and enhance efficiency. youtube.com Research in this area is focused on replacing hazardous reagents, reducing waste, and utilizing energy-efficient processes.
Key research efforts are directed at:
Catalytic Reductive Amination: Developing efficient catalytic systems for the direct reductive amination of the corresponding benzaldehyde (B42025) (4-chloro-3-nitrobenzaldehyde) using ammonia (B1221849). nih.gov Ruthenium-based catalysts, for instance, have shown promise in the synthesis of a broad range of primary amines under optimized conditions, offering high yields and selectivity. nih.gov
"On-Water" Synthesis: Exploring aqueous media for synthetic transformations. "On-water" synthesis protocols, which leverage the unique properties of water to accelerate reactions, have been successfully used for related compounds. organic-chemistry.org This approach simplifies product isolation, often through simple filtration, and allows for catalyst recycling, aligning with green chemistry goals. organic-chemistry.org
Borrowing Hydrogen Methodology: An attractive atom-economical approach involves the direct N-alkylation of benzyl (B1604629) alcohols with ammonia, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org This process, often catalyzed by commercial nickel catalysts, forms the amine via a domino dehydrogenation-condensation-hydrogenation sequence, with water as the only byproduct. acs.org Future work could adapt this for the synthesis of this compound from 4-chloro-3-nitrophenyl)methanol.
Avoiding Hazardous Reagents: Phasing out processes that use toxic materials is a central theme of green chemistry. youtube.com For nitroaromatic compounds, this includes developing streamlined, one-step nitration processes that avoid harsh additives and non-participatory solvents, often achieving high chemical yields. arizona.edu
The table below compares traditional and potential green synthetic pathways for compounds analogous to this compound.
| Feature | Traditional Synthetic Methods | Green/Sustainable Pathways |
| Starting Materials | Often rely on multi-step conversions. | Direct conversion from alcohols or aldehydes. nih.govacs.org |
| Solvents | Use of volatile organic compounds (VOCs). | Water ("on-water" synthesis) or solvent-free conditions. organic-chemistry.org |
| Catalysts | Stoichiometric and often toxic reagents. | Recyclable, low-loading metal catalysts (e.g., Ni, Ru). nih.govacs.org |
| Byproducts | Generation of significant chemical waste. | Minimal byproducts (e.g., water). acs.org |
| Efficiency | Can have lower yields and require forcing conditions. | High atom economy and efficiency, often with yields >80%. arizona.edu |
Exploration of Novel Catalytic Transformations
The functional groups of this compound make it a prime candidate for involvement in a variety of novel catalytic transformations, either as a substrate or as a catalyst itself.
Future research could explore:
C-H Bond Functionalization: A significant area of modern organic chemistry is the direct functionalization of C-H bonds. Synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has enabled the highly regioselective Csp³–H arylation at the N-benzylic position of benzylamines. rsc.org Applying this methodology to this compound could generate a library of complex 1,1-diarylmethylamine derivatives. rsc.org
Nucleophilic Catalysis: Benzylamine (B48309) and its derivatives can act as effective nucleophilic catalysts. organic-chemistry.org For example, benzylamine facilitates the on-water synthesis of 2-substituted quinolines through a mechanism involving conjugate addition and condensation. organic-chemistry.org The specific electronic properties of this compound could be harnessed to catalyze new types of chemical transformations.
Hydrogenation Reactions: The nitro group can be selectively reduced to an amine, and the nitrile group (if synthesized from a nitrile precursor) can be hydrogenated to a primary amine using catalysts like ruthenium hydride complexes. acs.org Future work could focus on developing catalysts that offer high chemoselectivity, allowing for the targeted reduction of one functional group in the presence of others.
N-Alkylation and Debenzylation: Benzylamines are widely used as a source of masked ammonia. wikipedia.org The benzyl group can be removed via hydrogenolysis after N-alkylation. This property allows for the synthesis of secondary and tertiary amines, which is a foundational process in pharmaceutical manufacturing. wikipedia.org
| Catalytic Transformation | Description | Potential Application for this compound |
| SET/HAT Synergistic Catalysis | Enables Csp³–H arylation at the benzylic position of benzylamines. rsc.org | Synthesis of novel α-aryl-substituted derivatives for medicinal chemistry. |
| Nucleophilic Catalysis | The amine group acts as a catalyst in condensation and addition reactions. organic-chemistry.org | Use as an organocatalyst in green synthesis protocols. |
| Selective Hydrogenation | Reduction of specific functional groups (e.g., nitro, nitrile) using targeted catalysts. acs.org | Creation of diamino derivatives or other selectively reduced products. |
| Reductive Amination | Formation of amines from carbonyl compounds and an amine source via a catalytically hydrogenated imine intermediate. nih.gov | Use as the amine source to synthesize more complex secondary amines. |
Advanced Computational Design of Analogues with Targeted Reactivity
In silico drug design and computational chemistry offer powerful tools to predict the properties of novel molecules, thereby guiding synthetic efforts and reducing trial-and-error experimentation. unair.ac.idnih.gov For this compound, these methods can be used to design analogues with specific reactivity and biological activity profiles.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of benzylamine derivatives, researchers can predict the activity of new, unsynthesized analogues and identify key structural features for desired effects. mdpi.comnih.govnih.gov For instance, QSAR studies have found that the presence of an aromatic ring and a basic nitrogen atom can be crucial for certain antiviral activities. mdpi.com
Molecular Docking and Dynamics: These structure-based methods simulate the interaction between a ligand (the analogue) and a biological target, such as an enzyme or receptor. nih.gov This can predict binding affinity and pose, helping to design molecules that fit precisely into a target's active site. mdpi.com
Reactivity Prediction: Computational software can predict sites of metabolism and chemical reactivity. mass-analytica.com For a molecule like this compound, with its multiple reactive sites, such tools can help foresee potential metabolic pathways or guide derivatization to enhance stability or activity. evitachem.commdpi.com
Virtual Screening: Large databases of virtual compounds can be screened computationally against a biological target to identify potential "hits" before any lab work is done. nih.gov Analogues of this compound could be included in these libraries to explore a wide range of potential applications.
| Computational Tool | Function | Application to Analogue Design |
| QSAR | Correlates chemical structure with biological activity. mdpi.com | Predict the activity of new analogues and guide structural modifications. unair.ac.id |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a target. nih.gov | Design analogues with high selectivity and potency for a specific biological target. mdpi.com |
| Machine Learning Models | Classify compounds based on properties like reactive metabolite formation. mdpi.comfrontiersin.org | Screen analogues in silico to flag potential liabilities early in development. |
| Virtual High-Throughput Screening | Rapidly screens large compound libraries against a target. nih.gov | Identify novel therapeutic areas or applications for this chemical scaffold. |
Potential for Integration into Functional Materials and Chemical Sensors
The distinct electronic and chemical properties of nitroaromatic compounds suggest that this compound could be a valuable component in the development of functional materials and sensors. researchgate.netnih.gov
Future research directions in this domain are:
Polymer Synthesis: The primary amine group provides a reactive handle for polymerization. It can be used as a monomer or as a modifying agent to be grafted onto existing polymer backbones, imparting specific properties such as thermal stability, conductivity, or chemical resistance.
Chemiresistive Sensors: Nitroaromatic compounds are a focus area for the development of chemical sensors, partly due to their strong electron-withdrawing nature. researchgate.net Materials incorporating this compound could be used in chemiresistive sensors, where a change in electrical resistance signals the presence of a target analyte. researchgate.net
Dye and Pigment Intermediates: Aromatic amines and nitro compounds are foundational intermediates in the synthesis of dyes and pigments. evitachem.comresearchgate.net The specific substitution pattern of this compound could lead to the development of novel colorants with unique spectral properties or enhanced stability.
Precursors for High-Energy Materials: Nitroaromatic compounds are the basis for many explosives. nih.govwikipedia.org While this specific molecule is not a known explosive, its derivatives could be investigated as precursors for energetic materials, where the nitro group acts as the explosophore. arizona.edu
| Application Area | Role of this compound | Key Functional Groups |
| Functional Polymers | Monomer or grafting agent. | Amine group for polymerization. |
| Chemical Sensors | Active sensing material or precursor. researchgate.net | Nitro group for electronic interactions; Amine for surface attachment. |
| Dyes and Pigments | Synthetic intermediate. evitachem.com | Chromophoric/auxochromic effects from the substituted aromatic system. |
| Energetic Materials | Potential precursor for synthesis. arizona.edunih.gov | Nitro group as an explosophore. wikipedia.org |
Q & A
Q. What are the optimal synthetic routes for (4-Chloro-3-nitrophenyl)methanamine, and how can reaction conditions be controlled to improve yield and purity?
Methodological Answer: The synthesis typically involves nitration and chlorination steps on precursor aromatic rings, followed by reductive amination. Key parameters include:
- Temperature control : Maintaining <5°C during nitration to avoid byproducts like di-nitrated derivatives .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .
- Inert atmosphere : Using nitrogen/argon prevents oxidation of intermediates, critical for preserving amine functionality . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can spectroscopic and crystallographic methods be integrated to confirm the molecular structure of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR : H and C NMR verify substituent positions (e.g., nitro at C3, chloro at C4) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond angles and torsion angles .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 201.05) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound derivatives?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition : Fluorescence polarization assays for kinases or proteases, given the compound’s aromatic/amine motifs .
- Cellular toxicity : MTT assays in HEK293 or HepG2 cells to assess IC values .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with targets like serotonin receptors .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target affinity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., dopamine D2 receptor; PDB ID: 6CM4). Validate with experimental IC data to refine scoring functions .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound derivatives?
Methodological Answer:
- Hirshfeld surface analysis : Identify discrepancies in hydrogen bonding patterns (e.g., OLEX2-generated surfaces vs. NMR NOE correlations) .
- Temperature-dependent studies : Collect XRD data at 100K and 298K to detect conformational flexibility .
- Solid-state NMR : Compare with solution-state NMR to distinguish dynamic vs. static disorder .
Q. What strategies optimize the structure-activity relationship (SAR) for this compound in CNS drug discovery?
Methodological Answer:
- Systematic substitution : Replace chloro/nitro groups with bioisosteres (e.g., CF for nitro) to modulate lipophilicity (clogP) .
- Pharmacophore mapping : MOE software to align derivatives with known CNS-active scaffolds (e.g., tricyclic antidepressants) .
- Metabolic stability : Microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., amine oxidation) .
Q. How can researchers address the compound’s hygroscopicity and stability during storage?
Methodological Answer:
- Lyophilization : Store as a hydrochloride salt under vacuum to minimize moisture uptake .
- Accelerated stability testing : ICH guidelines (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
- Packaging : Use amber vials with argon backfilling to prevent photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
